1-(2,5-dimethylbenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(2,5-dimethylbenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylbenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the yield and selectivity.
Introduction of the Benzyl Group: The 2,5-dimethylbenzyl group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the triazole intermediate.
Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylbenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Benzyl halides, methoxymethyl chloride, sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(2,5-dimethylbenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug design.
Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular uptake.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylbenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methoxymethyl group, which may affect its biological activity and chemical reactivity.
5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the 2,5-dimethylbenzyl group, which may influence its interaction with biological targets.
1-(benzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the dimethyl substitution on the benzyl group, potentially altering its properties.
Uniqueness
1-(2,5-dimethylbenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the 2,5-dimethylbenzyl and methoxymethyl groups. These substituents contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C14H17N3O3 |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-5-(methoxymethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C14H17N3O3/c1-9-4-5-10(2)11(6-9)7-17-12(8-20-3)13(14(18)19)15-16-17/h4-6H,7-8H2,1-3H3,(H,18,19) |
InChI Key |
ANUUJGGMBZNZGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)O)COC |
Origin of Product |
United States |
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